molecular formula C18H14FN3O3S B2434155 3-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-13-0

3-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2434155
CAS No.: 897614-13-0
M. Wt: 371.39
InChI Key: CDSMYEJNYIENDT-UHFFFAOYSA-N
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Description

“3-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound. It is related to the field of medicinal chemistry, as similar compounds have been studied for their potential therapeutic applications .

Scientific Research Applications

1. Synthesis and Activity in Pharmaceutical Chemistry

  • Synthesis techniques for related compounds and their anxiolytic activity were explored, showing the significance of certain molecular substitutions in enhancing activity (Barlin et al., 1994).
  • A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are chemically similar, revealed their potential as selective class III agents (Morgan et al., 1990).

2. Crystal Structure and Biological Activity

  • Research on the synthesis, crystal structure, and preliminary herbicidal activity of a similar compound highlighted the role of fluorine substitution in biological applications (Li et al., 2008).

3. Role in Cardiotonic Agents

  • Studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, closely related in structure, have shown clear cardiotonic effects, highlighting the potential of these compounds in therapeutic applications (Wang et al., 2008).

4. Antimicrobial and Anti-Inflammatory Applications

  • Synthesis of bioactive fluoro-substituted benzothiazoles, which incorporate similar structural elements, have been screened for antimicrobial, anti-inflammatory, and other activities (Patel et al., 2009).

5. Metabolic Pathway Studies

  • Investigations into the metabolic fate and disposition of chemically similar compounds in animal models provided insights into their potential use and metabolism in medical applications (Yue et al., 2011).

Properties

IUPAC Name

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMYEJNYIENDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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